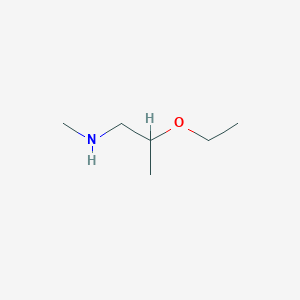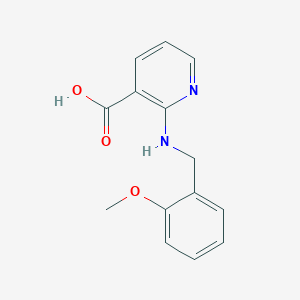
3-(4-Methoxyphenyl)-2'-methylpropiophenone
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves various steps and techniques. For instance, the synthesis of (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one was reported in a study .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). These studies often involve the analysis of geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, and more .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, Ethyl 3-hydroxy-3- (4-methoxyphenyl)propanoate is a useful research compound.
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various methods. These analyses often involve the study of optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, and more .
Aplicaciones Científicas De Investigación
Catalytic Arylation Reactions
3-(4-Methoxyphenyl)-2'-methylpropiophenone and related compounds have been studied for their potential in catalytic arylation reactions. A notable reaction involves the palladium-catalyzed arylation of 2-hydroxy-2-methylpropiophenone with aryl bromides. This process results in unique multiple arylation via successive C-C and C-H bond cleavages, leading to the synthesis of 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones. Such reactions are essential in organic synthesis for constructing complex molecules with high precision (H. Wakui, et al., 2004).
Synthesis of Oxygen-functionalized Aromatic Compounds
Research has demonstrated the utility of 3-(4-Methoxyphenyl)-2'-methylpropiophenone derivatives in the synthesis of oxygen-functionalized aromatic compounds. A study outlined a new method for synthesizing functionalized 4H-1,2-benzoxazine derivatives, showcasing the compound's role in generating precursors for multisubstituted phenols. This type of research highlights the compound's versatility in synthesizing heterocyclic compounds and functionalized aromatic structures, crucial in pharmaceutical and material sciences (Satoshi Nakamura, et al., 2003).
Synthesis of Steroid Compounds
In the realm of steroid chemistry, 3-(4-Methoxyphenyl)-2'-methylpropiophenone has been utilized as a precursor in the synthesis of complex steroid compounds. A study described the reaction between the hydrochloride of 3-dimethylamino-4'-methoxypropiophenone and 1,3-cyclohexanedione in the presence of alkali, leading to the formation of bicyclic triketone. Such synthetic pathways contribute to the development of novel steroid analogs and provide insights into the structural modification of steroid molecules (I. N. Nazarov, S. I. Zavyalov, 1956).
Polymer Chemistry Applications
The compound has also found applications in polymer chemistry, particularly in the synthesis of novel copolymers. A study reported the synthesis of phenoxy ring-substituted isopropyl phenylcyanoacrylates, derivatives of 3-(4-Methoxyphenyl)-2'-methylpropiophenone, and their copolymerization with styrene. This research opens new avenues in the design and development of functional materials with tailored properties for various industrial applications (Paige M. Whelpley, et al., 2022).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-1-(2-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-13-5-3-4-6-16(13)17(18)12-9-14-7-10-15(19-2)11-8-14/h3-8,10-11H,9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSLSFJQKMKOES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644257 | |
| Record name | 3-(4-Methoxyphenyl)-1-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898775-46-7 | |
| Record name | 3-(4-Methoxyphenyl)-1-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





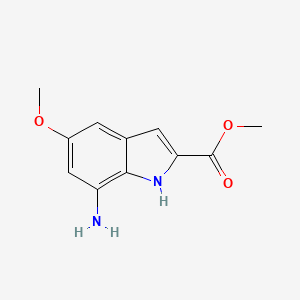


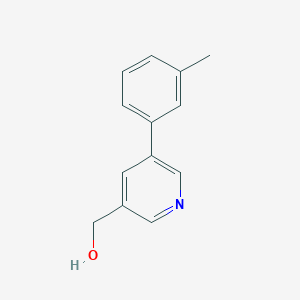

![4H-pyrrolo[2,3-d]oxazole-5-carboxylic acid](/img/structure/B1629636.png)
![1-Propyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B1629638.png)
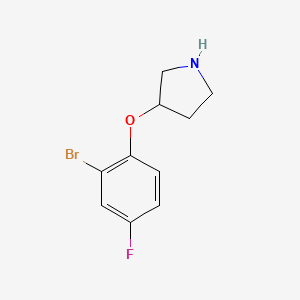
![[(Propan-2-yl)oxy]cyclododecane](/img/structure/B1629641.png)

